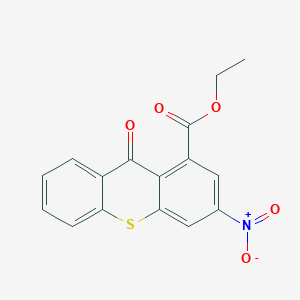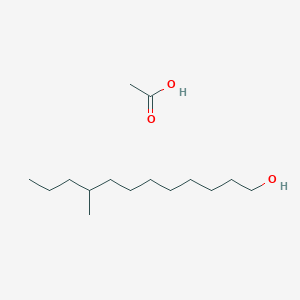
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester is an organic compound with the molecular formula C10H14O3. This compound is characterized by a cyclopentene ring substituted with a carboxylic acid ester group, a dimethyl group, and a ketone group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester can be synthesized through several methods. One common method involves the reaction of cyclopentene with carbon monoxide and methanol in the presence of a palladium catalyst.
Another synthetic route involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrocarboxylation reactions using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of new compounds.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanecarboxylic acid: An organic compound with a similar cyclopentane ring structure but lacking the ester and ketone groups.
1-Cyclopentene-1-carboxylic acid: Similar structure but without the dimethyl and ketone substitutions.
Methyl cyclopentanecarboxylate: A related ester compound with a cyclopentane ring.
Uniqueness
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester is unique due to the presence of both the ester and ketone functional groups on the cyclopentene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
86576-36-5 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
methyl 3,3-dimethyl-5-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-9(2)4-6(7(10)5-9)8(11)12-3/h4H,5H2,1-3H3 |
Clave InChI |
HFGCWCDEYXAAQR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(=C1)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)

![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)

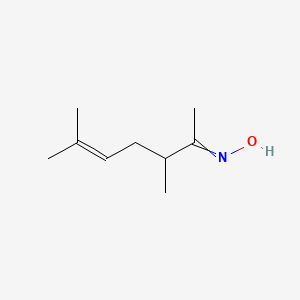
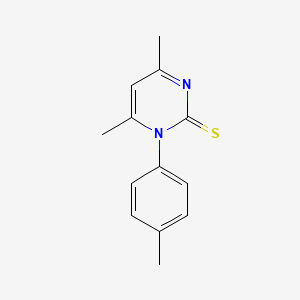
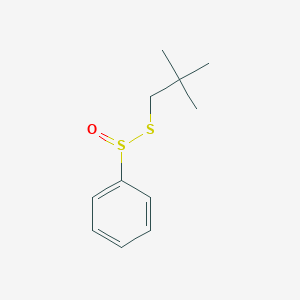

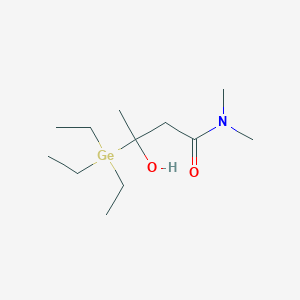
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
